molecular formula C20H19FN6O2 B2391167 N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396855-83-6

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2391167
CAS RN: 1396855-83-6
M. Wt: 394.41
InChI Key: XYYDNNISGGXJAN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor (CRF) receptors. This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research on compounds structurally related to N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, such as 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, has shown significant antiallergic activity. The synthesis of these compounds and their quantitative structure-activity relationships highlight the potential for developing potent derivatives with specific intravenous antiallergic activities, providing insights into the contribution of physicochemical properties to activity (Ford et al., 1986).

Radiolabeling and Biological Evaluation

The development of fluorine-18-labeled derivatives for potential use in imaging studies illustrates the application of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide related compounds. These studies involve synthesizing fluorinated derivatives, radiolabeling them, and evaluating their biological properties in rats. The research highlights the pharmacokinetic properties and specific binding ratios, suggesting utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).

Antitumor Activity

Investigations into 2-phenylbenzimidazole-4-carboxamides, another related class, have demonstrated their potential as "minimal" DNA-intercalating agents with antitumor activity. Despite low in vitro cytotoxicities, some compounds exhibited in vivo antileukemic effects, suggesting a novel mechanism of action that does not involve interaction with topoisomerase II, thereby offering insights into developing new antitumor agents with minimal DNA-binding affinity (Denny et al., 1990).

Cyclization Reactions

Research on the reaction of hexafluoropropene with 2-aminobenzamide leading to compounds with potential relevance to N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide has been explored. This work sheds light on the mechanisms of competitive cyclization reactions, offering valuable knowledge for synthetic chemistry applications (Nakai et al., 1977).

Biological Activity of Derivatives

The synthesis and evaluation of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been conducted, showcasing the cytotoxic effects on breast cancer cell lines. Such research points to the therapeutic potential of structurally related compounds in cancer treatment, emphasizing the importance of chemical modifications for enhancing biological activity (Kelly et al., 2007).

properties

IUPAC Name

N-cyclopentyl-2-[4-[(3-fluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-14-5-3-4-13(12-14)19(28)22-16-8-10-17(11-9-16)27-25-18(24-26-27)20(29)23-15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7H2,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYDNNISGGXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

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